molecular formula C8H13ClN2O B3241539 2-amino-5-(dimethylamino)phenol;hydrochloride CAS No. 14703-85-6

2-amino-5-(dimethylamino)phenol;hydrochloride

Cat. No.: B3241539
CAS No.: 14703-85-6
M. Wt: 188.65 g/mol
InChI Key: KANVRUXYTKWUTR-UHFFFAOYSA-N
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Description

2-amino-5-(dimethylamino)phenol;hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl. It is a derivative of phenol, characterized by the presence of amino and dimethylamino groups on the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(dimethylamino)phenol;hydrochloride typically involves the reaction of 2-nitro-5-(dimethylamino)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reduction.

    Solvent: Common solvents include ethanol or water.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(dimethylamino)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Iron powder and sodium borohydride are frequently used.

    Solvents: Ethanol, water, and acetic acid are commonly used solvents.

Major Products

The major products formed from these reactions include various substituted phenols and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-(dimethylamino)phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a staining agent.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(dimethylamino)phenol;hydrochloride involves its interaction with various molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with signal transduction pathways by modifying receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(diethylamino)phenol
  • 2-amino-5-(methylamino)phenol
  • 2-amino-5-(ethylamino)phenol

Uniqueness

2-amino-5-(dimethylamino)phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and dimethylamino groups enhances its reactivity and makes it suitable for a variety of applications.

Properties

IUPAC Name

2-amino-5-(dimethylamino)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-10(2)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANVRUXYTKWUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-85-6
Record name Phenol, 2-amino-5-(dimethylamino)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14703-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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